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Compound of Interest

Compound Name: 2,2-Dimethylbutan-1-ol

Cat. No.: B072336

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutan-1-ol, commonly known as neohexanol, is a branched-chain primary
alcohol. Its unique structural feature, a quaternary carbon atom adjacent to the hydroxyl-
bearing carbon, imparts significant steric hindrance. This characteristic influences its physical
properties, reactivity, and applications, particularly in organic synthesis and medicinal
chemistry. This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol,
including its nomenclature, physicochemical properties, synthesis and purification protocols,
spectral data, and its emerging role in drug development.

Nomenclature and Synonyms

The steric bulk of the neohexyl group is a key feature influencing its chemical and biological
properties. A comprehensive list of its identifiers is provided below.
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Category Namel/ldentifier
IUPAC Name 2,2-dimethylbutan-1-ol[1]
Common Name Neohexanol

CAS Number 1185-33-7[1]

Molecular Formula CeH140[1]

2,2-Dimethyl-1-butanol[1], 1-Butanol, 2,2-
Synonyms dimethyl-[1], tert-Amylcarbinol, 2,2-

Dimethylbutanol, Neohexyl alcohol

Physicochemical and Spectral Data

The physical and chemical properties of 2,2-dimethylbutan-1-ol are summarized in the table
below. These properties are crucial for its handling, purification, and application in various
chemical processes.
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Property Value Reference
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid [2]
Odor Mild, somewhat camphor-like [2]
Boiling Point 135.85 °C [3]
Melting Point -48.42 °C (estimate) [3]
Density 0.8246 g/cm3 [3]

Solubility in Water

7.543 gL (25 °C)

[3]

Solubility in Organic Solvents

Soluble in ether, acetone,

chloroform

[2]

Vapor Pressure

0.00814 mmHg at 25°C

[4]

Refractive Index

1.4188

[3]

Flash Point

120.9 °C

[3]

Spectral Data:

e 1H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the

different proton environments in the molecule. The spectrum typically shows a triplet for the

terminal methyl group of the ethyl moiety, a quartet for the adjacent methylene group, a

singlet for the methylene group attached to the hydroxyl group, and a singlet for the two

methyl groups on the quaternary carbon.

e 13C NMR: The carbon NMR spectrum will show distinct peaks for each of the six carbon

atoms in their unigue chemical environments.

e IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the

region of 3200-3600 cm~1, characteristic of the O-H stretching vibration of the alcohol group.

C-H stretching vibrations are observed in the 2850-3000 cm~1 region, and C-O stretching is

typically seen around 1050-1150 cm~1.
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e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and
characteristic fragmentation patterns resulting from the loss of water, alkyl groups, and other
fragments.

Experimental Protocols
Synthesis of 2,2-Dimethylbutan-1-ol

4.1.1. Grignard Reaction

A common and effective method for the synthesis of 2,2-dimethylbutan-1-ol is the Grignard
reaction between an appropriate Grignard reagent and an aldehyde. One such route involves
the reaction of ethylmagnesium bromide with trimethylacetaldehyde (pivalaldehyde).

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Ethyl bromide

Trimethylacetaldehyde (Pivaldehyde)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate
Procedure:

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small
crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous
diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to
maintain a gentle reflux. Once the addition is complete, continue stirring until the magnesium
is consumed.
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» Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of
trimethylacetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel,
maintaining the temperature below 10 °C.

o Work-up: After the addition is complete, allow the mixture to warm to room temperature and
stir for an additional hour. Quench the reaction by slowly adding saturated aqueous

ammonium chloride solution.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic
layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with
brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under
reduced pressure. The crude product can be purified by fractional distillation.

Workflow for Grignard Synthesis of 2,2-Dimethylbutan-1-ol
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Caption: Workflow for the synthesis of 2,2-Dimethylbutan-1-ol via Grignard reaction.

Purification by Fractional Distillation

Due to its relatively high boiling point and the potential for impurities with similar volatilities,
fractional distillation is the recommended method for purifying 2,2-dimethylbutan-1-ol.

Apparatus:
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e Round-bottom flask

e Fractionating column (e.g., Vigreux or packed column)
« Distillation head with a thermometer

e Condenser

e Receiving flask

e Heating mantle

» Boiling chips or magnetic stirrer

Procedure:

o Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
Place the crude 2,2-dimethylbutan-1-ol and boiling chips in the round-bottom flask.

« Distillation: Heat the flask gently with the heating mantle. As the liquid boils, the vapor will
rise through the fractionating column. The temperature at the distillation head should be
monitored closely.

o Fraction Collection: Collect the fraction that distills at a constant temperature corresponding
to the boiling point of 2,2-dimethylbutan-1-ol (approximately 136 °C at atmospheric
pressure). Discard any initial fractions that distill at a lower temperature (likely residual
solvent) and any higher-boiling residue.

e Analysis: The purity of the collected fraction should be confirmed by techniques such as Gas
Chromatography (GC) or NMR spectroscopy.

Workflow for Purification of 2,2-Dimethylbutan-1-ol
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Caption: Workflow for the purification of 2,2-Dimethylbutan-1-ol by fractional distillation.
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Applications in Drug Development and Medicinal
Chemistry

The neohexyl moiety of 2,2-dimethylbutan-1-ol is of growing interest in drug design and
medicinal chemistry. Its primary contribution is the introduction of steric bulk, which can be
strategically employed to modulate a drug candidate's pharmacological profile.

5.1. Steric Hindrance for Enhanced Selectivity and Metabolic Stability

The bulky neohexyl group can influence how a drug molecule interacts with its biological target.
By occupying significant space, it can promote selective binding to a specific receptor subtype
or enzyme isoform by sterically clashing with off-target binding sites. This can lead to drugs
with improved efficacy and reduced side effects.

Furthermore, the steric shielding provided by the neohexyl group can protect metabolically
labile sites within a drug molecule from enzymatic degradation, particularly by cytochrome
P450 enzymes.[5][6] This can increase the drug's half-life and improve its pharmacokinetic
profile.

5.2. A Key Structural Motif in Buprenorphine

A notable example of the neohexyl group's application is in the potent opioid analgesic,
buprenorphine. The side chain of buprenorphine is derived from a molecule structurally related
to 2,2-dimethylbutan-1-ol. The significant steric bulk of this group is crucial for its unique
pharmacological profile as a partial agonist at the p-opioid receptor and an antagonist at the -
opioid receptor.[7][8]

Conceptual Role of Neohexyl Group in Drug Design
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Caption: Conceptual diagram illustrating the role of the neohexyl group in drug design.

Metabolism

The metabolism of 2,2-dimethylbutan-1-ol is expected to follow pathways similar to other
branched-chain primary alcohols. The primary route of metabolism is likely oxidation.

o Oxidation to Aldehyde: The primary alcohol group can be oxidized to the corresponding
aldehyde, 2,2-dimethylbutanal, by alcohol dehydrogenase (ADH).

o Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 2,2-dimethylbutanoic
acid by aldehyde dehydrogenase (ALDH).
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e Cytochrome P450 Involvement: Cytochrome P450 enzymes, particularly CYP2E1, are also
known to be involved in the metabolism of alcohols and could contribute to the oxidation of
2,2-dimethylbutan-1-ol.[5][6][9]

» Conjugation: The alcohol or its acidic metabolite may undergo phase Il conjugation
reactions, such as glucuronidation, to form more water-soluble compounds that are readily
excreted.

The steric hindrance of the neohexyl group may influence the rate of metabolism, potentially
leading to a slower clearance compared to less branched isomers.

Safety and Handling

2,2-Dimethylbutan-1-ol is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated area. It is an irritant to the skin and eyes. Users should consult
the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

Conclusion

2,2-Dimethylbutan-1-ol, or neohexanol, is a versatile chemical with well-defined physical and
chemical properties. Its synthesis and purification are achievable through standard organic
chemistry techniques. The most significant aspect of this molecule for researchers in drug
development is the steric bulk imparted by the neohexyl group. This feature offers a valuable
tool for medicinal chemists to fine-tune the selectivity, metabolic stability, and overall
pharmacological profile of drug candidates. As the demand for more sophisticated and targeted
therapeutics grows, the strategic incorporation of sterically hindered moieties like the neohexyl
group is likely to become an increasingly important strategy in modern drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2,2-Dimethylbutanol | C6H140 | CID 14454 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b072336?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30362088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6371814/
https://www.clinpgx.org/pmid/17718403
https://www.benchchem.com/product/b072336?utm_src=pdf-body
https://www.benchchem.com/product/b072336?utm_src=pdf-body
https://www.benchchem.com/product/b072336?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylbutanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2. solubilityofthings.com [solubilityofthings.com]
e 3. chembk.com [chembk.com]
e 4.2,2-dimethylbutan-1-0l|1185-33-7 - MOLBASE Encyclopedia [m.molbase.com]

* 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. downloadmaghaleh.com [downloadmaghaleh.com]

o 8. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine-Derived
Phenylazocarboxamides as Novel p-Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

e 9. ClinPGx [clinpgx.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol
(Neohexanol)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072336#synonyms-for-2-2-dimethylbutan-1-ol-such-
as-neohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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